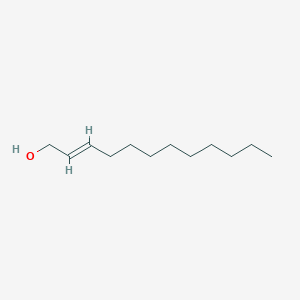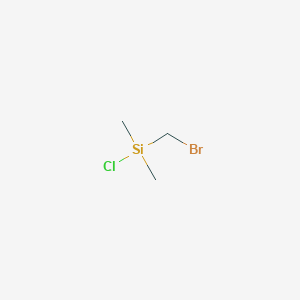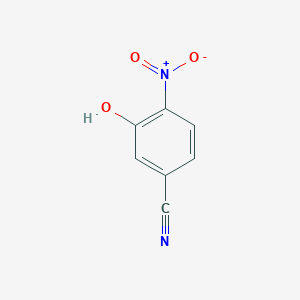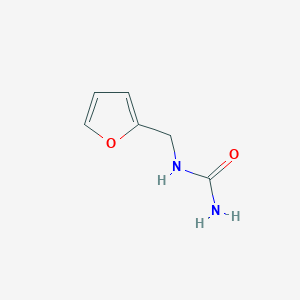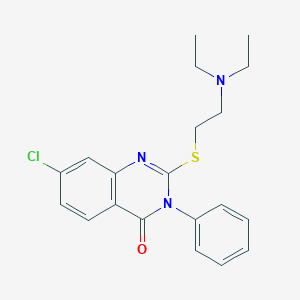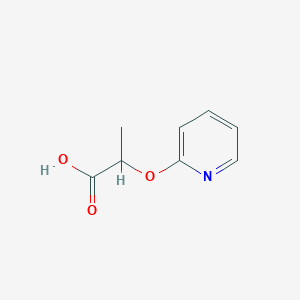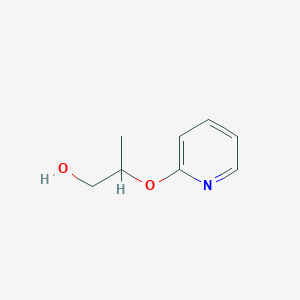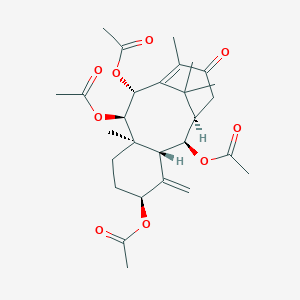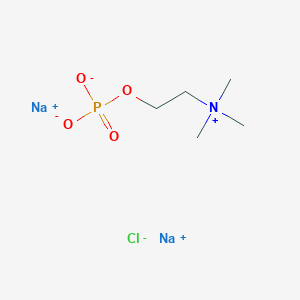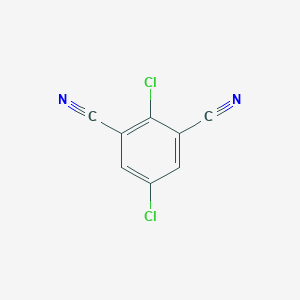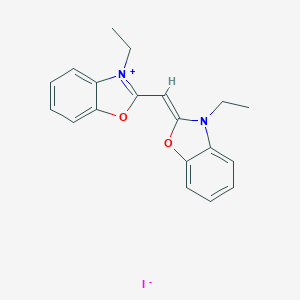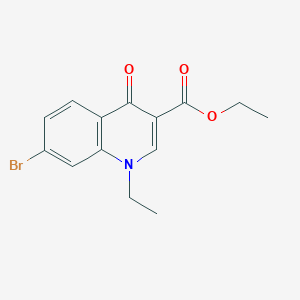
N-Dodecanoyl-DL-Homoserinlacton
Übersicht
Beschreibung
N-Dodecanoyl-DL-homoserine lactone: is a member of the N-acyl homoserine lactone family. It is a signaling molecule involved in quorum sensing, a mechanism used by bacteria for cell-to-cell communication. This compound plays a crucial role in regulating gene expression and coordinating various physiological activities in bacterial populations .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Dodecanoyl-DL-homoserine lactone is used to study quorum sensing mechanisms in bacteria. It helps in understanding how bacterial populations coordinate their behavior and regulate gene expression .
Biology: In biological research, this compound is used to investigate bacterial communication and its impact on host-pathogen interactions. It is also used to study the role of quorum sensing in biofilm formation and antibiotic resistance .
Medicine: By targeting quorum sensing pathways, it is possible to disrupt bacterial communication and reduce virulence .
Industry: In industrial applications, this compound is used in the development of biosensors for detecting bacterial contamination. It is also explored for its potential in bioremediation processes .
Wirkmechanismus
Target of Action
N-Dodecanoyl-DL-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of N-Dodecanoyl-DL-homoserine lactone involves its interaction with bacterial cells. It is produced by an AnoR/I two-component system in Acinetobacter nosocomialis for cell-to-cell communication . The compound binds to specific receptor proteins in the bacterial cells, triggering a cascade of events that lead to changes in gene expression .
Biochemical Pathways
The biochemical pathways affected by N-Dodecanoyl-DL-homoserine lactone are primarily those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like N-Dodecanoyl-DL-homoserine lactone reaches a certain threshold, it triggers the expression of specific genes, leading to coordinated behavior among the bacterial population .
Pharmacokinetics
It is known that these compounds can diffuse freely across bacterial membranes, allowing them to influence cells in their vicinity .
Result of Action
The result of N-Dodecanoyl-DL-homoserine lactone’s action is the regulation of gene expression in gram-negative bacteria . This can lead to various effects, such as the production of virulence factors, biofilm formation, and changes in metabolism . Some AHLs are also potent chemoattractants for human immune cells such as neutrophils .
Action Environment
The action of N-Dodecanoyl-DL-homoserine lactone can be influenced by various environmental factors. For instance, the presence of other bacterial species, the availability of nutrients, and physical conditions such as temperature and pH can all affect the production and activity of AHLs . Furthermore, enzymes produced by some bacteria and eukaryotes can degrade AHLs, thereby influencing their activity .
Biochemische Analyse
Biochemical Properties
N-Dodecanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in the processes of bacterial quorum sensing . This molecule is recognized by the SdiA protein in Salmonella .
Cellular Effects
N-Dodecanoyl-DL-homoserine lactone has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can alter the fatty acid and protein profiles of Salmonella during cultivation .
Molecular Mechanism
N-Dodecanoyl-DL-homoserine lactone exerts its effects at the molecular level through various mechanisms. It can modulate important cellular functions in Salmonella through the SdiA protein .
Temporal Effects in Laboratory Settings
The effects of N-Dodecanoyl-DL-homoserine lactone change over time in laboratory settings. For example, it has been observed to alter the fatty acid and protein profiles of Salmonella at different points during cultivation .
Metabolic Pathways
N-Dodecanoyl-DL-homoserine lactone is involved in the quorum sensing pathway in bacteria . It can influence the metabolic profile of Salmonella, suggesting an impact on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Dodecanoyl-DL-homoserine lactone can be synthesized through the reaction of dodecanoic acid with DL-homoserine lactone. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N-Dodecanoyl-DL-homoserine lactone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Dodecanoyl-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-dodecanoyl-DL-homoserine.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-Dodecanoyl-DL-homoserine.
Reduction: N-Dodecanoyl-DL-homoserinol.
Substitution: Various substituted lactones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- N-Heptanoyl-DL-homoserine lactone
- N-Octanoyl-DL-homoserine lactone
- N-Decanoyl-DL-homoserine lactone
- N-3-oxododecanoyl-L-homoserine lactone
- N-3-hydroxydecanoyl-L-homoserine lactone
Uniqueness: N-Dodecanoyl-DL-homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This compound is particularly effective in certain bacterial species, making it a valuable tool for studying species-specific quorum sensing mechanisms .
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346599 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18627-38-8 | |
| Record name | N-Dodecanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Dodecanoyl-DL-homoserine lactone (C12-HSL) in bacterial communication?
A: C12-HSL is a quorum sensing (QS) signaling molecule, also known as an autoinducer, produced by certain bacteria. It plays a crucial role in bacterial cell-to-cell communication, allowing them to coordinate gene expression and behavior based on population density. [, , , , , ].
Q2: How does C12-HSL impact the virulence of Brucella species?
A: In Brucella, C12-HSL influences the expression of the virB operon, which encodes the Type IV Secretion System (T4SS) [, ]. This system is essential for Brucella's intracellular survival and virulence. Interestingly, both the inactivation and overexpression of virB, influenced by C12-HSL levels, have been shown to be detrimental for Brucella's survival within macrophages []. This suggests a tightly regulated expression of virB in a cell-density-dependent manner, mediated by C12-HSL.
Q3: Beyond bacteria, does C12-HSL affect mammalian cells?
A: Research has shown that C12-HSL produced by Chromobacterium violaceum can stimulate the production of inflammatory cytokines in mammalian monocytic cell lines. This occurs through the activation of the NF-κB signaling pathway, demonstrating a potential cross-kingdom interaction of this bacterial signaling molecule [].
Q4: How does C12-HSL influence Salmonella Enteritidis under anaerobic conditions?
A: While Salmonella does not produce AHLs, it can sense them. Under anaerobic conditions, C12-HSL has been shown to promote biofilm formation in Salmonella Enteritidis []. This effect is linked to the increased expression of adrA, suggesting a role for C12-HSL in modulating intracellular c-di-GMP levels and influencing biofilm formation. []. Additionally, C12-HSL has been shown to affect the metabolism of Salmonella enterica under anaerobic conditions, leading to changes in glucose consumption and the abundance of various metabolites [].
Q5: Are there any analytical techniques used to study C12-HSL?
A: Several analytical techniques are employed to study C12-HSL. Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the molecule in bacterial cultures []. High-performance liquid chromatography (HPLC) is another technique employed to analyze C12-HSL concentration, particularly when studying its impact on bacterial metabolism [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


